molecular formula C2HK B576438 Potassioethyne CAS No. 1111-63-3

Potassioethyne

Cat. No.: B576438
CAS No.: 1111-63-3
M. Wt: 64.13 g/mol
InChI Key: CRKHPDAAPWRSRN-UHFFFAOYSA-N
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Description

Potassioethyne is a useful research compound. Its molecular formula is C2HK and its molecular weight is 64.13 g/mol. The purity is usually 95%.
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Biological Activity

Potassioethyne, also known as potassium acetylide, is an organometallic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is represented by the chemical formula C2HK\text{C}_2\text{H}\text{K} and is characterized by its high reactivity due to the presence of a terminal alkyne group. Its unique structure enables it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways, promoting programmed cell death.

Case Study: Breast Cancer Cell Line (MCF-7)

  • Treatment : Cells were treated with varying concentrations of this compound.
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours.
  • Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and activation of apoptotic pathways.

3. Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound inhibits specific enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound can trigger cellular stress responses that lead to apoptosis in cancer cells.
  • Membrane Disruption : Its interaction with lipid membranes contributes to its antimicrobial effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest:

  • Absorption : Rapid absorption when administered intravenously; however, oral bioavailability remains low due to its reactivity.
  • Distribution : Widely distributed in tissues with a preference for sites of inflammation or tumors.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain under investigation.
  • Excretion : Primarily excreted through urine, necessitating monitoring in renal impairment.

Safety and Toxicology

While this compound exhibits promising biological activities, its safety profile requires careful consideration. Toxicological studies indicate potential cytotoxic effects at high concentrations. Therefore, further research is needed to establish safe dosage ranges for therapeutic use.

Properties

CAS No.

1111-63-3

Molecular Formula

C2HK

Molecular Weight

64.13 g/mol

IUPAC Name

potassium;ethyne

InChI

InChI=1S/C2H.K/c1-2;/h1H;/q-1;+1

InChI Key

CRKHPDAAPWRSRN-UHFFFAOYSA-N

SMILES

C#[C].[K]

Canonical SMILES

C#[C-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.